molecular formula C22H23NO6 B12199416 6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate

6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12199416
M. Wt: 397.4 g/mol
InChI Key: CCXHLUBFTKCFQM-UHFFFAOYSA-N
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Description

6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate: is a synthetic organic compound that belongs to the class of benzo[c]chromen derivatives. These compounds are known for their potential biological activities and diverse applications in organic synthesis. The structure of this compound includes a benzo[c]chromen core with a 2-[(tert-butoxycarbonyl)amino]butanoate substituent, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate typically involves multi-step reactions. One common approach is the Diels-Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate . This method provides good yields and high regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzo[c]chromen derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for therapeutic development .

Medicine

In medicine, derivatives of this compound are being explored for their anti-inflammatory and anticancer properties. The ability to modulate biological pathways makes it a valuable tool in drug development .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can modulate various biological pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate is unique due to its specific substituent groups, which impart distinct chemical properties and reactivity. The tert-butoxycarbonyl group provides steric hindrance and stability, making it suitable for various synthetic applications. Additionally, the benzo[c]chromen core offers a versatile platform for further functionalization and derivatization.

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C22H23NO6/c1-5-17(23-21(26)29-22(2,3)4)20(25)27-13-10-11-15-14-8-6-7-9-16(14)19(24)28-18(15)12-13/h6-12,17H,5H2,1-4H3,(H,23,26)

InChI Key

CCXHLUBFTKCFQM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2)NC(=O)OC(C)(C)C

Origin of Product

United States

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